molecular formula C14H29Cl3O2Si B12350153 Methoxyethoxyundecyltrichlorosilane

Methoxyethoxyundecyltrichlorosilane

Cat. No.: B12350153
M. Wt: 363.8 g/mol
InChI Key: KNQPOODNRSUROI-UHFFFAOYSA-N
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Description

This structure confers unique amphiphilic properties, combining the hydrophobic alkyl chain with hydrophilic ethylene oxide units. It is primarily used for surface functionalization of inorganic materials like silicon nitride nanopores to reduce nonspecific interactions with biomolecules, particularly DNA . Its PEG-like character minimizes surface adhesion, preventing clogging and enabling applications in nanopore force spectroscopy . However, practical challenges include polymerization within nanopores, which can block larger analytes despite maintaining ion permeability .

Properties

Molecular Formula

C14H29Cl3O2Si

Molecular Weight

363.8 g/mol

IUPAC Name

trichloro-[1-(1-methoxyethoxy)undecyl]silane

InChI

InChI=1S/C14H29Cl3O2Si/c1-4-5-6-7-8-9-10-11-12-14(20(15,16)17)19-13(2)18-3/h13-14H,4-12H2,1-3H3

InChI Key

KNQPOODNRSUROI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(OC(C)OC)[Si](Cl)(Cl)Cl

Origin of Product

United States

Preparation Methods

Methoxyethoxyundecyltrichlorosilane can be synthesized through the reaction of undecyltrichlorosilane with methoxyethanol. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trichlorosilane group. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .

Chemical Reactions Analysis

Methoxyethoxyundecyltrichlorosilane undergoes several types of chemical reactions, including:

Common reagents used in these reactions include water, alcohols, and amines. The major products formed from these reactions are silanols, siloxanes, and substituted silanes .

Mechanism of Action

The mechanism of action of methoxyethoxyundecyltrichlorosilane involves the hydrolysis of the trichlorosilane group to form silanols, which can then condense to form siloxane bonds. This process allows the compound to form strong covalent bonds with inorganic surfaces, enhancing adhesion and compatibility with organic materials .

Comparison with Similar Compounds

Structural and Functional Differences

Key Structural Features:

Compound Substituents Functional Groups Molecular Weight (g/mol)
Methoxyethoxyundecyltrichlorosilane C11 alkyl chain + methoxyethoxy (PEG-like) –SiCl₃, –OCH₂CH₂OCH₃ Not reported
Octadecyltrichlorosilane (CAS 112-04-9) C18 alkyl chain –SiCl₃ ~387.5
Methyltrichlorosilane (CAS 75-79-6) Methyl group (–CH₃) –SiCl₃ 149.48
Chloromethylmethyldiethoxysilane (CAS 2212-10-4) Chloromethyl (–CH₂Cl), methyldiethoxy (–Si(OCH₂CH₃)₂CH₃) –SiCl, –OCH₂CH₃ 182.72

Functional Implications:

  • Hydrophilicity vs. Hydrophobicity: this compound’s PEG-like chain enhances hydrophilicity compared to purely alkyl-substituted silanes like Octadecyltrichlorosilane, which is highly hydrophobic .
  • Reactivity: The trichlorosilane (–SiCl₃) group in all compounds hydrolyzes readily, forming siloxane bonds with hydroxylated surfaces. However, ethoxy groups in Chloromethylmethyldiethoxysilane hydrolyze slower than chloro groups, requiring controlled reaction conditions .

Application Performance

Compound Primary Applications Advantages Limitations
This compound Nanopore coatings for biomolecule exclusion Reduces DNA adhesion; biocompatible Polymerization in pores blocks larger analytes
Octadecyltrichlorosilane Hydrophobic coatings for water-repellent surfaces Stable, long-term hydrophobicity Unsuitable for hydrophilic or biomolecule-sensitive environments
Methyltrichlorosilane Precursor for silicone resins; waterproofing High reactivity; cost-effective High volatility; toxic fumes on hydrolysis
Chloromethylmethyldiethoxysilane Functionalizing surfaces with chloromethyl groups for further derivatization Tunable reactivity due to ethoxy groups Limited commercial availability

Key Findings:

  • This compound outperforms Octadecyltrichlorosilane in biomaterial applications due to its antifouling properties but faces challenges in uniform pore coating .
  • Methyltrichlorosilane’s smaller size and higher reactivity make it suitable for industrial-scale silicone synthesis but pose greater safety risks .

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